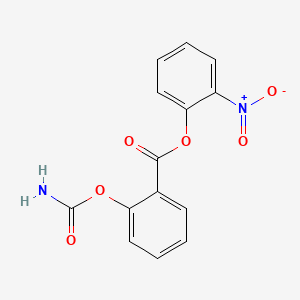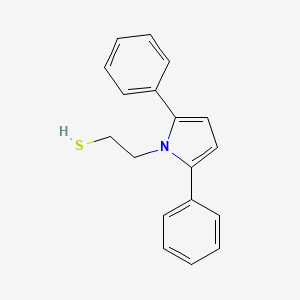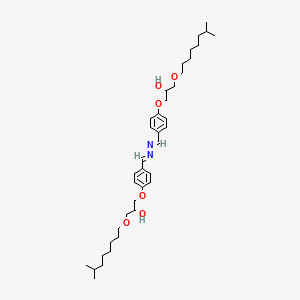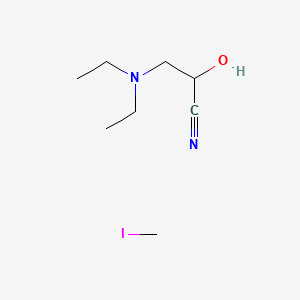
Lactonitrile, 3-(diethylamino)-, methyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylaminolactonitrile iodomethylate is a chemical compound known for its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminolactonitrile iodomethylate typically involves the reaction of diethylaminolactonitrile with iodomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic substitution of the nitrile group by the iodomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of diethylaminolactonitrile iodomethylate may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the product.
化学反応の分析
Types of Reactions
Diethylaminolactonitrile iodomethylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of diethylaminolactonitrile iodomethylate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of diethylaminolactonitrile iodomethylate depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile oxides, while substitution reactions can produce a variety of substituted nitriles.
科学的研究の応用
Diethylaminolactonitrile iodomethylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethylaminolactonitrile iodomethylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
N,N-Dimethylthiobenzamide iodomethylate: Similar in structure and reactivity, used in nucleophilic substitution reactions.
Arylidene-indolinone derivatives: Known for their biological activities and potential as drug candidates.
Uniqueness
Diethylaminolactonitrile iodomethylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industry.
特性
CAS番号 |
93115-66-3 |
|---|---|
分子式 |
C8H17IN2O |
分子量 |
284.14 g/mol |
IUPAC名 |
3-(diethylamino)-2-hydroxypropanenitrile;iodomethane |
InChI |
InChI=1S/C7H14N2O.CH3I/c1-3-9(4-2)6-7(10)5-8;1-2/h7,10H,3-4,6H2,1-2H3;1H3 |
InChIキー |
ZJWLCYBMIPBZQR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C#N)O.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


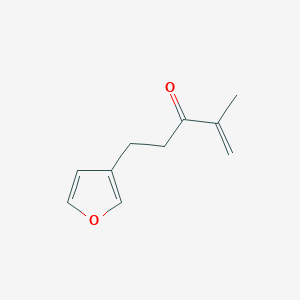
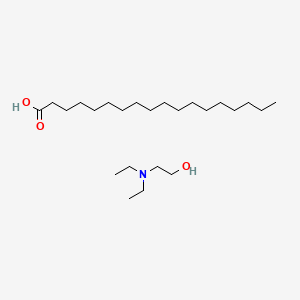
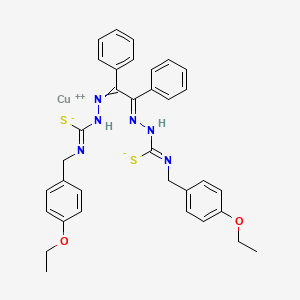
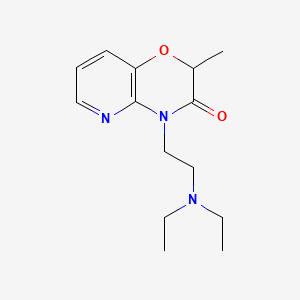
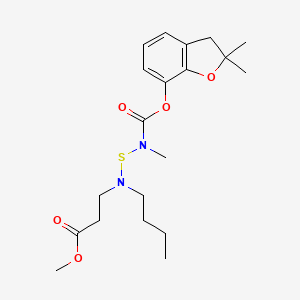
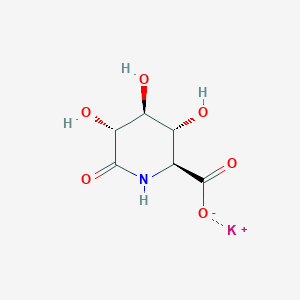
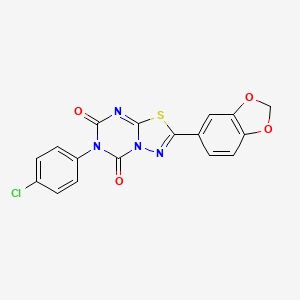
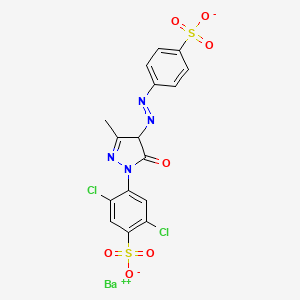
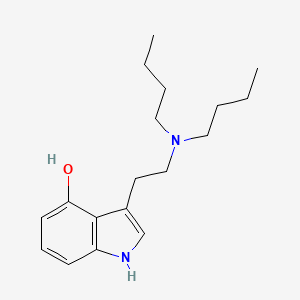
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
